molecular formula C6H7ClF2N2O B11788901 6-(Difluoromethoxy)pyridin-2-amine hydrochloride

6-(Difluoromethoxy)pyridin-2-amine hydrochloride

Cat. No.: B11788901
M. Wt: 196.58 g/mol
InChI Key: XHUOCUMZXABCML-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)pyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C6H6F2N2O.HCl . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride typically involves the introduction of a difluoromethoxy group to a pyridine ring. One common method includes the reaction of 2-aminopyridine with difluoromethyl ether under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 6-(Difluoromethoxy)pyridin-2-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is used to study the effects of difluoromethoxy groups on biological systems. It is also employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical structure allows for the exploration of new therapeutic targets and the optimization of drug properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 6-(Methoxy)pyridin-2-amine
  • 6-(Trifluoromethoxy)pyridin-2-amine
  • 2-Amino-6-fluoropyridine

Comparison: 6-(Difluoromethoxy)pyridin-2-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H7ClF2N2O

Molecular Weight

196.58 g/mol

IUPAC Name

6-(difluoromethoxy)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-5-3-1-2-4(9)10-5;/h1-3,6H,(H2,9,10);1H

InChI Key

XHUOCUMZXABCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)N.Cl

Origin of Product

United States

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